1,2-二氢-2-甲基-1-氧代异喹啉-5-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carbonitrile” is a chemical compound with the molecular formula C11H8N2O and a molecular weight of 184.198 . It is available for purchase from various chemical suppliers.

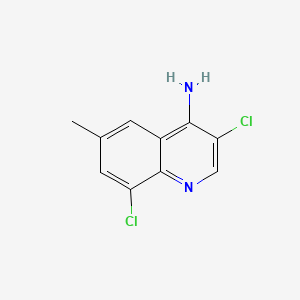

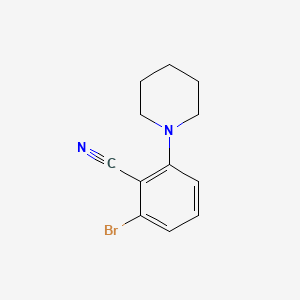

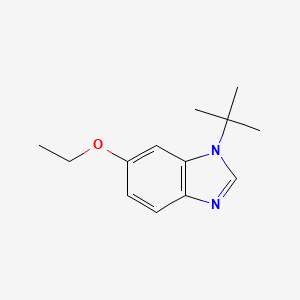

Molecular Structure Analysis

The molecular structure of “1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carbonitrile” consists of a isoquinoline ring with a carbonitrile group at the 5-position and a methyl group at the 2-position. The exact structure can be represented by the canonical SMILES string: CN1C=CC2=C(C1=O)C=CC(=C2)C#N .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carbonitrile” include a molecular weight of 184.19 g/mol, a XLogP3-AA value of 1.2, zero hydrogen bond donors, two hydrogen bond acceptors, and zero rotatable bonds . The exact mass and monoisotopic mass are both 184.063662883 g/mol, and the topological polar surface area is 44.1 Ų .

科学研究应用

化学转化和反应性研究

该化合物及其衍生物一直是化学转化和反应性研究的主题。例如,某些腈对各种亲核试剂的反应性已被广泛研究,导致形成广泛的杂环系统。这些反应通常涉及开环,然后环加成到腈官能团上,展示了该化合物在合成杂环化合物中的多功能反应性 (易卜拉欣和埃尔-戈哈里,2016)。

复杂分子的合成

该化合物在复杂分子的合成中起着至关重要的作用。例如,它用作合成四氢苯并[f]异喹啉的起始材料,展示了它在构建复杂的分子结构中的关键作用。该方法允许引入酸敏感保护基,这在合成层状菌素 U 和层状菌素 G 三甲醚等化合物中至关重要 (利尔曼和奥帕茨,2008)。

密度泛函理论 (DFT) 研究

该化合物及其衍生物一直是密度泛函理论 (DFT) 研究的主题,以探索它们的光电、非线性和电荷传输特性。例如,对氢喹啉衍生物(包括 1,2-二氢-2-甲基-1-氧代异喹啉-5-腈)的研究提供了对它们的结构、电子、光学和电荷传输特性的见解,表明它们作为多功能材料的潜力 (伊尔凡等,2020)。

抗真菌活性

研究还集中在合成该化合物的各种类似物并评估它们的抗真菌特性。这突出了该化合物及其衍生物的潜在药用应用,为开发新的抗真菌剂奠定了基础 (Gholap 等,2007)。

电子结构和吸收光谱

该化合物因其电子结构和吸收光谱而受到研究,研究深入到详细的 DFT 计算、NBO 分析和非线性光学性质。此类研究对于理解该化合物在各种溶剂中的行为及其在材料科学中的潜在应用至关重要 (哈利姆和易卜拉欣,2017)。

作用机制

Mode of Action

1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carbonitrile, like camptothecins, selectively traps Top1-DNA cleavage complexes . This trapping results in the rapid and sustained phosphorylation of histone H2AX (γ-H2AX), which is a marker of DNA double-strand breaks .

Biochemical Pathways

The compound’s interaction with Top1-DNA cleavage complexes affects the DNA replication and transcription pathways . The trapping of these complexes leads to DNA double-strand breaks, which can result in cell cycle arrest and apoptosis .

Pharmacokinetics

It is known that the compound is synthetic and chemically stable , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the induction of DNA double-strand breaks, leading to cell cycle arrest and apoptosis . This makes it a potential candidate for cancer treatment, as it can selectively target and kill cancer cells .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its chemical stability suggests that it may be less susceptible to degradation in different environments . .

属性

IUPAC Name |

2-methyl-1-oxoisoquinoline-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-13-6-5-9-8(7-12)3-2-4-10(9)11(13)14/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTFVVPACZPJLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C2C1=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B595089.png)